molecular formula C19H20N6O3S2 B277201 N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B277201
M. Wt: 444.5 g/mol
InChI Key: XYXHEOHHZIDIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as OTAVA-BB 1203071, is a chemical compound that has gained attention for its potential applications in scientific research.

Mechanism Of Action

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 acts as a competitive inhibitor of the p53-MDM2 interaction. By binding to the MDM2 protein, this compound prevents the binding of p53, which leads to the stabilization and activation of p53. This activation of p53 can trigger cell cycle arrest, DNA repair, and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
The inhibition of the p53-MDM2 interaction by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to have biochemical and physiological effects in cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is its specificity for the p53-MDM2 interaction, making it a valuable tool for studying this interaction in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition. Additionally, the synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential as a therapeutic agent. Finally, the identification of other protein-protein interactions that can be targeted by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 may expand its applications in scientific research.

Synthesis Methods

The synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 involves the reaction of piperidine-1-carbothioamide with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has shown potential in scientific research as a tool for studying protein-protein interactions. This compound has been reported to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This interaction is crucial for the regulation of cell growth and cell death, making it an important target for cancer therapy.

properties

Product Name

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molecular Formula

C19H20N6O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H20N6O3S2/c26-15(10-25-12-20-14-7-3-2-6-13(14)17(25)28)21-18-22-23-19(30-18)29-11-16(27)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22,26)

InChI Key

XYXHEOHHZIDIDD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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